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Introduction

Lanthanum (La), as the archetypal element of the lanthanide series, presents a unique case
study in the field of high-pressure materials science. Unlike other lanthanides, it lacks 4f
electrons in its ground state, making it an ideal model system for investigating the influence of
pressure on electronic and structural properties without the complexities of 4f electron
localization and delocalization that dominate the behavior of its heavier counterparts.[1][2]
Under ambient conditions, lanthanum adopts a double-hexagonal close-packed (dhcp)
structure.[3] Upon compression, it undergoes a series of structural phase transitions, following
the sequence generally observed in trivalent lanthanide metals (hcp - Sm-type - dhcp — fcc)
but with a notable and unique deviation at higher pressures.[1][4] This guide provides an in-
depth examination of the structural evolution of lanthanum under high pressure, detailing the
observed phases, transition pressures, and the experimental methodologies employed in these
investigations.

Pressure-Induced Phase Transitions in Lanthanum

The structural journey of lanthanum under increasing pressure is marked by several distinct
phases. The established sequence begins with the ambient dhcp structure and progresses
through a face-centered cubic (fcc) phase and a distorted variant of the fcc structure. Most
remarkably, lanthanum exhibits a re-entrant transition back to the high-symmetry fcc phase at
approximately 60 GPa, a behavior not observed in other lanthanides.[1][5] At pressures
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exceeding 180 GPa, theoretical calculations predict a further transformation to a body-centered
tetragonal (bct) structure.[6][7]

e dhcp — fcc Transition (~2—3 GPa): At relatively low pressures of around 2-3 GPa, lanthanum
transforms from its ambient dhcp structure to a more densely packed face-centered cubic
(fce) lattice.[8] This initial transition is a common feature among the light lanthanides.

o fcc — distorted-fcc Transition (~7 GPa): With further compression to approximately 7 GPa,
the fcc structure undergoes a second-order phase transition into a distorted-fcc phase.[1][8]
This distorted structure is complex and has been described as a 24-atom rhombohedral unit
cell (hR24) or an orthorhombic Fmmm structure.[1][4][9] The transition is understood to be
driven by the softening of a transverse acoustic phonon mode.[8][10]

« distorted-fcc — fcc (Re-entrant) Transition (~60 GPa): A key feature of lanthanum's high-
pressure behavior is the re-appearance of the fcc structure at approximately 60 GPa.[1][5]
This re-entrant phase transition is unique to lanthanum among the lanthanides and indicates
that the distorted-fcc phase is not a precursor to low-symmetry structures typically
associated with f-electron delocalization.[1]

e fcc — bct Transition (~180-190 GPa, Theoretical): First-principle calculations and theoretical
studies predict that at much higher pressures, around 180-190 GPa, the fcc phase
transforms into a body-centered tetragonal (bct) structure with the space group 14/mmm.[6]
[7] This phase represents a departure from the close-packed structures observed at lower
pressures.

Quantitative Data Summary

The structural phases of lanthanum metal under increasing pressure at room temperature are
summarized in the table below.
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Pressure Range

Crystal Structure Pearson Symbol Space Group
(GPa)

) Double-Hexagonal
Ambient hP4 P63/mmc
Close-Packed

~2-3to ~7 Face-Centered Cubic cF4 Fm-3m

Distorted Face-
~7 to ~60 ) hR24 R-3m
Centered Cubic

Face-Centered Cubic
~60 to ~180 cF4 Fm-3m
(re-entrant)

_ Body-Centered
> ~180 (Theoretical) ti2 [4/mmm
Tetragonal

Experimental Protocols

The investigation of materials under extreme pressures relies on specialized experimental
techniques capable of generating and sustaining high pressures while allowing for in-situ
analysis.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary apparatus used to generate static high pressures for studies on lanthanum is the
diamond anvil cell (DAC).[1][9] A DAC consists of two opposing, brilliant-cut diamonds with
small, flattened tips (culets). The lanthanum sample is placed in a small hole within a metal
gasket, which is then positioned between the diamond culets. A pressure-transmitting medium
(e.g., a gas like helium or a liquid like silicone oil) is often included to ensure hydrostatic or
quasi-hydrostatic conditions. Mechanical force applied to the diamonds translates into
immense pressure on the sample, capable of reaching hundreds of gigapascals.

Structural Determination: In-situ X-ray Diffraction (XRD)

To determine the crystal structure of lanthanum at various pressures, the DAC is integrated into
an X-ray diffraction setup, typically at a synchrotron facility which provides a high-flux, highly
collimated X-ray beam.[1][5]
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» Technique: Both Angle-Dispersive X-ray Diffraction (ADXRD) and Energy-Dispersive X-ray
Diffraction (EDXRD) are employed.[1][10] In ADXRD, a monochromatic X-ray beam is used,
and the diffracted X-rays are collected on an area detector as a function of the scattering
angle (20).

o Data Analysis: The resulting diffraction patterns, consisting of rings or spots, are integrated to
produce a plot of intensity versus 20. The crystal structure at a given pressure is determined
by indexing the positions and intensities of the diffraction peaks. Structural refinement
techniques, such as Le Ball fitting or Rietveld refinement, are used to precisely determine
lattice parameters, atomic positions, and phase purity.[1]

Pressure Calibration: Ruby Fluorescence Spectroscopy

The pressure inside the DAC is measured accurately using the ruby fluorescence method.[1] A
small chip of ruby is placed inside the sample chamber along with the lanthanum. A laser is
focused on the ruby, causing it to fluoresce. The wavelength of the dominant fluorescence line
(R1) shifts in a known and calibrated manner with pressure. By measuring this shift with a
spectrometer, the pressure on the sample can be determined with high precision.

Visualizations
Logical Relationship of Phase Transitions

The sequence of crystal structures adopted by lanthanum metal as pressure increases is a
clear, logical progression. The following diagram illustrates this pathway, highlighting the key
transition pressures.

dhcp (hP4) ~2-3 GPa ~7 GPa distorted-fcc ~60 GPa ~ __~180-190 GPa_ bct (14/mmm)
Ambient (hR24) (i (st kg (Theoretical)
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Caption: Pressure-induced structural phase transition sequence in Lanthanum.

Experimental Workflow
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The workflow for a typical high-pressure experiment on lanthanum involves several distinct
stages, from sample preparation to final data analysis.

o Preparation
Sample Loading
(La foil + ruby chip)
DAC Assembly
\§
4 2. Expériment

Pressure Increase

In-situ Data Collection

e AN

3. Analysis

Pressure Calibration

(Ruby Fluorescence) XRD Pattern Analysis

Structural Refinement

(Rietveld / Le Bail)

Results:
Phase Diagram, EoS
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Caption: Standard workflow for high-pressure XRD experiments on Lanthanum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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